molecular formula C14H29NO2 B6340439 tert-Butyl 3-(hexylamino)-2-methylpropanoate CAS No. 1221342-82-0

tert-Butyl 3-(hexylamino)-2-methylpropanoate

Cat. No. B6340439
CAS RN: 1221342-82-0
M. Wt: 243.39 g/mol
InChI Key: WHNIYAOFOIUTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-Butyl 3-(hexylamino)-2-methylpropanoate” is an organic compound. It likely contains a carboxylate ester functional group, an amine functional group, and a tert-butyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl esters and Nα-protected amino acids have been synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group, the hexylamino group, and the 2-methylpropanoate group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the amine and ester functional groups. For example, the amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of multiple functional groups. For example, it might exhibit polarity due to the presence of the ester group .

Scientific Research Applications

Synthesis of N-Heterocycles

tert-Butyl 3-(hexylamino)-2-methylpropanoate: may be used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. The compound can act as a precursor or intermediate in the formation of complex molecules like piperidines, pyrrolidines, and azetidines .

Asymmetric Synthesis

This compound could play a role in asymmetric synthesis, particularly in creating chiral centers. Chiral sulfinamides, for example, are crucial in the stereoselective synthesis of amines, and tert-butyl groups have been highlighted for their utility in such reactions .

Chemical Transformations

The tert-butyl group within this compound can elicit unique reactivity patterns, making it valuable for various chemical transformations. This includes its potential use in catalysis and as a protecting group in synthetic chemistry .

Biosynthetic Pathways

In biosynthesis, the tert-butyl group’s reactivity could be harnessed to influence the formation of complex biological molecules. It might be involved in the modification of natural products or in the design of biomimetic compounds .

Biodegradation Processes

The compound’s structure suggests potential applications in biodegradation pathways. Its tert-butyl group could be involved in the breakdown of environmental pollutants or the recycling of biological materials .

Biocatalytic Processes

There’s potential for tert-Butyl 3-(hexylamino)-2-methylpropanoate to be used in biocatalytic processes. Its unique structure could facilitate enzyme-catalyzed reactions, possibly leading to more efficient and selective production of desired compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if used as a reagent in a chemical reaction, the amine and ester groups could participate in various reaction mechanisms .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 3-(hexylamino)-2-methylpropanoate” would require appropriate safety precautions. It’s important to refer to the specific Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound in various fields such as organic synthesis or medicinal chemistry. For example, tert-butyl esters and Nα-protected amino acids have been used in peptide synthesis .

properties

IUPAC Name

tert-butyl 3-(hexylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNIYAOFOIUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hexylamino)-2-methylpropanoate

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